molecular formula C17H21NO3S B2962031 N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide CAS No. 2415514-23-5

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide

Cat. No.: B2962031
CAS No.: 2415514-23-5
M. Wt: 319.42
InChI Key: BLCSQOUHRFYXND-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. The molecule features:

  • A cyclopentylsulfanyl moiety, contributing to lipophilicity and steric bulk, which may modulate membrane permeability and metabolic stability.
  • An acetamide backbone, a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-17(12-22-13-5-1-2-6-13)18-11-14(15-7-3-9-20-15)16-8-4-10-21-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCSQOUHRFYXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide typically involves the reaction of 2,2-bis(furan-2-yl)ethylamine with cyclopentylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Structural Diversity and Pharmacophore Influence

  • Aromatic vs. Heterocyclic Substituents: The bis(furan) group in the target compound contrasts with phenyl () or thienyl () substituents.
  • Sulfur Functionality : The cyclopentylsulfanyl group distinguishes the target compound from disulfide () or sulfamoyl () analogs. Sulfur’s role in metal coordination (e.g., iron or ruthenium complexes in ) suggests possible catalytic or chelation applications .

Physicochemical Properties

  • Thermal Stability : Furan’s aromaticity may improve thermal stability relative to thiophene derivatives (), though direct data are needed.

Notes

  • Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; conclusions are inferred from structural analogs.
  • Substituent Impact : The bis(furan) and cyclopentylsulfanyl groups differentiate this compound from classical acetamide derivatives, warranting further study of its reactivity and bioactivity.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : Not specified in the available data.

The structure features two furan rings, a cyclopentylsulfanyl group, and an acetamide moiety, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds containing furan rings exhibit significant antioxidant properties. The presence of multiple furan units in this compound may enhance its ability to scavenge free radicals. A study on related furan derivatives showed promising results in reducing oxidative stress markers in vitro .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. For instance, derivatives with similar structures have been evaluated for their ability to inhibit mushroom tyrosinase, which is crucial for melanin production. In one study, certain furan derivatives exhibited IC50 values as low as 0.0433 µM against tyrosinase, indicating strong inhibitory activity .

Study 1: Tyrosinase Inhibition

A series of experiments were conducted to evaluate the tyrosinase inhibitory activity of compounds similar to this compound. The results demonstrated that modifications on the furan moiety significantly affected the inhibitory potency. For example:

CompoundIC50 (µM)Type of Inhibition
Compound A0.0433Mixed
Compound B0.28Competitive
This compoundTBDTBD

These findings suggest that further structural optimization could enhance its enzyme inhibition capabilities.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of furan-based compounds were tested against various cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies revealed potential interactions with active sites crucial for enzyme function, suggesting a mechanism for its observed biological activities.

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